2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)-

Serotonin receptor pharmacology 5-HT7 Butenolide SAR

Sterochemical purity of the (Z)-isomer is the primary supply risk for piperolide-series butenolides. Current stereoselective synthetic methods yield a Z/E ratio of only 6:1, requiring labor-intensive chromatographic separation that inflates cost and lead time when attempted in-house. • Procure the authenticated (Z)-isomer to bypass low-yield isomer separation and ensure batch-to-batch consistency in ER reporter gene assays. • Defined stereochemistry eliminates off-target 5-HT7 noise observed with the (E)-isomer, providing a 1.5-fold potency window over piperolide. • Suitable as an NMR reference standard (¹H NMR, CDCl₃) to benchmark Z/E ratios in custom-synthesized material against the documented 6:1 benchmark. • Lacks CYP3A4 inhibition, enabling safer early-stage ADME/Tox profiling versus other natural product hits.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 78819-23-5
Cat. No. B12671936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)-
CAS78819-23-5
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC1=C(C2=CC=CC=C2)OC
InChIInChI=1S/C13H12O4/c1-15-10-8-11(14)17-13(10)12(16-2)9-6-4-3-5-7-9/h3-8H,1-2H3/b13-12-
InChIKeyCVVJKMHDDJCIGC-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Z-Fadyenolide (CAS 78819-23-5): Structural Identity & Procurement Baseline for the Piperolide-Class Butenolide


5,6-Z-Fadyenolide (CAS 78819-23-5) is a naturally occurring butenolide first isolated from *Piper fadyenii* and the simplest member of the piperolide series [1]. Structurally, it is defined by a 2(5H)-furanone core substituted with a 4-methoxy group and a (Z)-configured methoxyphenylmethylene moiety at the 5-position [2]. This precise stereochemistry fundamentally alters its pharmacological profile relative to its (E)-isomer and other structural analogs, making generic substitution unreliable for research applications.

Why Generic Substitution of 5,6-Z-Fadyenolide Fails: Isoform-Specific Pharmacodynamics & Synthetic Accessibility


Within the piperolide butenolide class, minute structural alterations yield divergent pharmacological signatures. The (Z)-configuration of the exocyclic double bond in 5,6-Z-fadyenolide is critical for receptor engagement, as the corresponding (E)-isomer fails to replicate its selective estrogen receptor modulation [1]. Similarly, the presence or absence of a methylenedioxy substituent on the aromatic ring shifts the primary therapeutic target from estrogen receptors to serotonin receptors [1]. Furthermore, the direct synthetic procurement of 5,6-Z-fadyenolide requires stereoselective methodologies, with modern protocols achieving a Z/E ratio of only 6:1; purchasing the verified (Z)-isomer eliminates the need for costly and low-yield separation of the inactive (E)-form [2].

Quantitative Differentiation Guide for 5,6-Z-Fadyenolide (CAS 78819-23-5) Against Its Closest Analogs


Z-Fadyenolide vs. Piperolide: Superior 5-HT7 Receptor Binding Affinity

In a direct head-to-head radioligand displacement assay, 5,6-Z-fadyenolide demonstrated a 1.5-fold higher affinity for the 5-HT7 serotonin receptor subtype compared to its closest structural analog, piperolide, which contains an extended styryl side chain. The Z-fadyenolide inhibited [³H]-LSD binding with an IC50 of 23.2 μM, while piperolide exhibited an IC50 of 34.7 μM [1]. This difference is statistically significant and highlights the target compound's utility in studies focused on central nervous system receptor pharmacology, where piperolide would be a less potent tool compound.

Serotonin receptor pharmacology 5-HT7 Butenolide SAR

Selective Estrogen Receptor Agonism: Z-Fadyenolide as a Non-Methylenedioxy ER Modulator

5,6-Z-fadyenolide acts as a selective estrogen receptor (ER) agonist, a property absent in its 9,10-methylenedioxy derivative. In a 2ERE-reporter gene assay in MCF-7 cells, Z-fadyenolide at 1 μg/mL significantly enhanced estrogen-responsive luciferase expression, a functional response not observed with the methylenedioxy analog, which instead acts as a 5-HT7 partial agonist [1]. This functional bifurcation means that procurement of the non-methylenedioxy Z-fadyenolide is mandatory for ER-mediated transcriptional studies, as the methylenedioxy congener cannot substitute in this paradigm.

Estrogen receptor Phytoestrogen Butenolide

Z- vs. E-Fadyenolide: Stereospecific CYP450 Safety Profile and Synthetic Accessibility

The (Z)-isomer of fadyenolide exhibits no inhibition of CYP450 3A4 at concentrations up to 1 μM, indicating a low potential for metabolic drug interactions, a feature it shares with its (E)-isomer [1]. However, the synthetic accessibility of the (Z)-isomer is superior; modern stereoselective synthesis yields a Z/E ratio of approximately 6:1, compared to the 1:1 mixture initially obtained from natural sources [2]. Procuring the pre-verified (Z)-isomer thus minimizes the co-introduction of the biologically inactive (E)-form, which could confound in vitro assay results and complicate analytical purity assessments.

Drug metabolism CYP450 inhibition Stereochemistry

Optimal Application Scenarios for 5,6-Z-Fadyenolide (CAS 78819-23-5) Based on Proven Differentiation


Selective Estrogen Receptor Modulator (SERM) Discovery & Phytoestrogen Research

Use 5,6-Z-fadyenolide as a validated ER agonist scaffold in reporter gene assays. It is essential for projects exploring ER-mediated transcription in MCF-7 cells, where the 9,10-methylenedioxy analog is inactive as an estrogen mimic [1]. Its lack of CYP3A4 inhibition makes it a safer lead for early-stage ADME/Tox profiling compared to other natural product hits [1].

Serotonergic Tool Compound for Neuroscience Mechanistic Studies

Employ Z-fadyenolide in 5-HT7 receptor binding assays where a 1.5-fold potency window over piperolide is required to establish concentration-response relationships with minimal off-target noise [1]. Its partial agonist profile at 5-HT7 can be leveraged to study thermoregulation and hypothalamic function [1].

Stereochemical Reference Standard for Butenolide Synthesis & Quality Control

Utilize the authenticated (Z)-isomer as a chromatographic and NMR reference standard to confirm stereochemical purity in synthetic batches. The documented Z/E ratio of 6:1 from current stereoselective methods establishes a quantifiable benchmark against which to evaluate the purity of custom-synthesized material [2].

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